5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one
Description
5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group and a benzo[a]phenanthridinone core, which contribute to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
5-(4-hydroxy-3-nitrophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-25(2)12-17-22-16-6-4-3-5-14(16)7-9-18(22)26-24(23(17)21(29)13-25)15-8-10-20(28)19(11-15)27(30)31/h3-11,24,26,28H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDZMDMNRIESLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)O)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenyl precursor followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxy-3-methoxy-2-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl or 4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones
Uniqueness
The uniqueness of 5-(4-Hydroxy-3-nitrophenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a benzo[a]phenanthridinone core makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
